molecular formula C29H27N3O3 B11236987 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3-ethylphenyl)acetamide

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3-ethylphenyl)acetamide

Cat. No.: B11236987
M. Wt: 465.5 g/mol
InChI Key: XQANAPIBEQZWFU-UHFFFAOYSA-N
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Description

N-(3-ETHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of quinoline and isoquinoline, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C29H27N3O3

Molecular Weight

465.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C29H27N3O3/c1-2-20-8-7-11-23(16-20)30-27(33)19-32-26-13-6-5-12-24(26)25(17-28(32)34)29(35)31-15-14-21-9-3-4-10-22(21)18-31/h3-13,16-17H,2,14-15,18-19H2,1H3,(H,30,33)

InChI Key

XQANAPIBEQZWFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the quinoline and isoquinoline derivatives. These intermediates are then subjected to acylation and condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and isoquinoline oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and isoquinoline oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for N-(3-ETHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, N-(3-ETHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE stands out due to its unique combination of quinoline and isoquinoline structures. This dual structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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